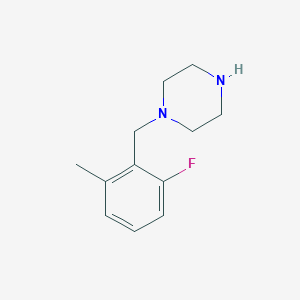
1-(2-Fluoro-6-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-fluoro-6-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2-fluoro-6-methylphenylmethyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluoro-6-methylphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-fluoro-6-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-fluoro-6-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-[(2-fluoro-6-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-[(2-fluoro-4-methylphenyl)methyl]piperazine
- 1-[(2-chloro-6-methylphenyl)methyl]piperazine
- 1-[(2-bromo-6-methylphenyl)methyl]piperazine
Comparison: 1-[(2-fluoro-6-methylphenyl)methyl]piperazine is unique due to the presence of the fluoro group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Actividad Biológica
1-(2-Fluoro-6-methoxybenzyl)piperazine is a piperazine derivative characterized by a fluorinated and methoxy-substituted benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. Its molecular formula is C${12}$H${14}$FNO, with a molecular weight of approximately 219.25 g/mol. The presence of the fluorine atom enhances lipophilicity, while the methoxy group can influence electronic properties and interactions with biological targets.
Pharmacological Significance
Piperazine derivatives, including this compound, are often investigated for their interactions with various biological receptors and enzymes. These compounds have shown promise in several therapeutic areas, including:
- Antidepressant Activity : Piperazine derivatives are known to exhibit serotonergic activity, which is crucial for antidepressant effects.
- Antitumor Activity : Certain piperazine derivatives have been linked to antitumor properties, making them candidates for cancer therapy.
- Antimicrobial Effects : Some studies suggest that piperazine compounds can act against various microbial pathogens .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays, focusing on its receptor binding affinity and cellular effects.
Table 1: Biological Activity Profile of this compound
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives similar to this compound in various experimental models:
- Antileukemic Activity : A related compound, LQFM018, demonstrated significant antiproliferative effects on K562 leukemic cells. This study indicated that piperazine derivatives could induce cell death via necroptotic signaling pathways .
- Antidepressant Properties : Research focusing on piperazine-containing compounds showed that modifications at the benzyl position could enhance binding affinity to serotonin receptors, thus improving antidepressant activity .
- Antimicrobial Studies : In vitro assays revealed that certain piperazine derivatives exhibited antimicrobial activity against common pathogens, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. The fluorine atom enhances the compound's lipophilicity, allowing better penetration into cell membranes and increased interaction with target proteins.
Propiedades
Fórmula molecular |
C12H17FN2 |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
1-[(2-fluoro-6-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clave InChI |
WJCGWSXEZLNQNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















